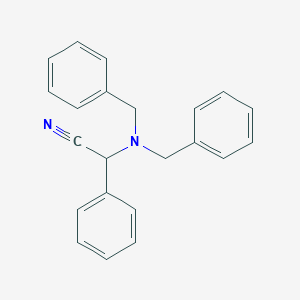

2-(Dibenzylamino)-2-phenylacetonitrile

描述

Historical Context and Significance of α-Aminonitrile Scaffolds in Organic Chemistry

The history of α-aminonitriles is intrinsically linked to the development of amino acid synthesis. In 1850, Adolph Strecker reported a one-pot reaction involving an aldehyde, ammonia, and hydrogen cyanide to produce an α-aminonitrile, which could then be hydrolyzed to the corresponding amino acid. dur.ac.ukwikipedia.org This groundbreaking discovery, now famously known as the Strecker synthesis, provided the first viable method for the laboratory preparation of amino acids and laid the groundwork for a deeper understanding of their structure and function. organic-chemistry.orgnews-medical.net

The significance of the α-aminonitrile scaffold extends far beyond its role as a precursor to amino acids. These compounds are recognized as valuable intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, alkaloids, and other biologically active molecules. masterorganicchemistry.com The presence of both a nitrile and an amino group on the same carbon atom imparts a unique reactivity profile, allowing for a diverse range of chemical transformations. For over 160 years, the chemistry of α-aminonitriles has remained a vibrant area of research, continually evolving with the development of new synthetic methodologies and applications. masterorganicchemistry.com

Structural Classification and Nomenclature within the Phenylacetonitrile (B145931) Family

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, serves as the parent structure for a vast family of substituted derivatives. wikipedia.org The core structure consists of a phenyl group attached to a methylene (B1212753) carbon, which in turn is bonded to a nitrile group. The classification of substituted phenylacetonitriles can be organized based on the nature and position of the substituents.

Table 1: Classification of Substituted Phenylacetonitriles

| Classification | Description | Example |

| Ring-Substituted | Substituents are attached to the phenyl ring. | 4-Methoxyphenylacetonitrile |

| α-Substituted | Substituents are attached to the carbon atom adjacent to the phenyl ring and the nitrile group (the α-carbon). | 2-Amino-2-phenylacetonitrile |

| N-Substituted (for α-amino derivatives) | Substituents are attached to the nitrogen atom of the α-amino group. | 2-(Methylamino)-2-phenylacetonitrile |

The compound of focus in this article, 2-(Dibenzylamino)-2-phenylacetonitrile , falls into the category of both α-substituted and N-substituted phenylacetonitriles.

According to IUPAC nomenclature, the name is derived by considering phenylacetonitrile as the parent molecule. The substituents on the α-carbon (position 2) are listed alphabetically. In this case, we have a phenyl group and a dibenzylamino group at the α-position. Therefore, the systematic IUPAC name is (dibenzylamino)(phenyl)acetonitrile . sigmaaldrich.com

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 15429-22-8 |

| Molecular Formula | C₂₂H₂₀N₂ |

| Molecular Weight | 312.41 g/mol |

| IUPAC Name | (dibenzylamino)(phenyl)acetonitrile |

Overview of Synthetic Utility in Complex Molecular Architectures

The synthetic utility of α-aminonitriles, including substituted phenylacetonitriles, is vast and well-documented in organic synthesis. Their importance stems from the versatile reactivity of the nitrile and amino functionalities, as well as the acidic nature of the α-proton in the parent phenylacetonitrile structure.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole, among other transformations. The amino group can be acylated, alkylated, or participate in the formation of heterocyclic rings. This dual functionality makes α-aminonitriles key building blocks for the synthesis of:

Amino Acids: As demonstrated by the Strecker synthesis, the hydrolysis of α-aminonitriles is a direct route to both natural and unnatural α-amino acids. wikipedia.org

Nitrogen-Containing Heterocycles: α-Aminonitriles are valuable precursors for the synthesis of imidazoles, thiadiazoles, and other heterocyclic systems.

Pharmaceuticals and Bioactive Molecules: The α-aminonitrile scaffold is present in numerous compounds with therapeutic applications. For instance, diphenylacetonitrile, a related compound, is a precursor to a variety of pharmaceuticals. wikipedia.org

While specific research detailing the extensive synthetic utility of this compound is not widely available in publicly accessible literature, its structure strongly suggests its potential as a precursor to highly substituted vicinal diamines and complex amino acids upon transformation of the nitrile group. The dibenzylamino group can also serve as a protecting group for the amino functionality, which can be removed under specific conditions to reveal a primary amine for further synthetic elaboration. The synthesis of this compound would likely proceed through a three-component Strecker reaction involving benzaldehyde (B42025), dibenzylamine, and a cyanide source. dur.ac.ukwikipedia.org

属性

IUPAC Name |

2-(dibenzylamino)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c23-16-22(21-14-8-3-9-15-21)24(17-19-10-4-1-5-11-19)18-20-12-6-2-7-13-20/h1-15,22H,17-18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIHREWVSWLSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dibenzylamino 2 Phenylacetonitrile and Analogues

Classical Strecker-Type Reaction Pathways

The Strecker synthesis, first reported in 1850, remains a cornerstone for the preparation of α-aminonitriles. mdpi.comnih.gov It is recognized as one of the oldest and most effective multi-component condensation reactions. mdpi.com This pathway traditionally involves the one-pot reaction of a carbonyl compound, an amine, and a cyanide source to form an α-aminonitrile, which serves as a precursor to α-amino acids. wikipedia.orglibretexts.org For the synthesis of 2-(dibenzylamino)-2-phenylacetonitrile, this would involve benzaldehyde (B42025), dibenzylamine, and a cyanide source.

Multi-Component Condensation Strategies

The hallmark of the Strecker reaction is its convergent nature, combining three distinct components in a single step to rapidly build molecular complexity. acs.orgacs.org The reaction typically proceeds through the initial formation of an imine (or its protonated form, the iminium ion) from the condensation of an aldehyde or ketone with an amine. masterorganicchemistry.com Subsequent nucleophilic attack by a cyanide ion on the imine carbon yields the final α-aminonitrile product. wikipedia.orgmasterorganicchemistry.com

A significant challenge in the one-pot Strecker reaction is the potential for competing side reactions, such as the formation of cyanohydrin from the direct reaction of the aldehyde with the cyanide source. acs.org This is particularly problematic when the imine formation is slow, as is often the case with aromatic aldehydes. acs.org To circumvent this, sequential reactant addition in a microfluidic system has been explored, allowing for the formation of the imine before the introduction of the cyanide source, leading to excellent selectivity and yields. acs.org

Catalyst-free multicomponent polymerization has also been demonstrated, reacting dialdehydes, diamines, and trimethylsilyl (B98337) cyanide to efficiently produce poly(α-aminonitrile)s in high yields, showcasing the versatility of the fundamental Strecker condensation. rsc.org

Optimization of Reaction Parameters in Strecker Variants

Significant research has been dedicated to optimizing the Strecker reaction by exploring various catalysts, cyanide sources, and reaction conditions to improve yields and expand the substrate scope. acs.orgnih.gov A wide range of cyanide agents, including potassium cyanide (KCN), hydrogen cyanide (HCN), and trimethylsilyl cyanide (TMSCN), have been studied. mdpi.com

Lewis acids and other catalysts have been shown to effectively promote the reaction. For instance, indium powder in water has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles from diverse amines and aldehydes using TMSCN, producing excellent yields (79-98%). nih.gov Other successful catalysts include palladium-based Lewis acids, sulfated polyborate, and (bromodimethyl)sulfonium bromide, which facilitate the reaction under mild, room temperature conditions. mdpi.comorganic-chemistry.org

The choice of solvent, catalyst, and cyanide source can be crucial. Studies comparing various Lewis acids like Cu(OTf)₂, InCl₃, and BiBr₃ have been conducted for N-acylated α-aminonitrile synthesis. acs.org Interestingly, in some cases, uncatalyzed conditions have been found to perform comparably to or even better than some reported Lewis acid-catalyzed protocols, highlighting the importance of systematic optimization for each specific application. nih.gov

| Carbonyl Compound | Amine | Cyanide Source | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Aniline | TMSCN | Indium | Water | 98 | nih.gov |

| Benzaldehyde | Aniline | TMSCN | Sulfated Polyborate | Solvent-free | 99 | mdpi.com |

| Various Aldehydes/Ketones | Various Amines | TMSCN | (Bromodimethyl)sulfonium bromide | Acetonitrile (B52724) | 85-94 | organic-chemistry.org |

| Various Aldehydes/Ketones | Various Amines | TMSCN | Palladium(II) complex | Acetonitrile | Good yields | organic-chemistry.org |

| 3-Phenylpropanal | 2-Phenylacetamide | Acetone cyanohydrin | None (Uncatalyzed) | Acetonitrile | ~60 | nih.gov |

Contemporary Approaches to α-Aminonitrile Synthesis

Beyond the classical Strecker reaction, contemporary methods have emerged, often focusing on the direct functionalization of C-H or C-N bonds, providing alternative and powerful routes to α-aminonitriles. researchgate.netnih.gov

Metal-Catalyzed Cyanation Protocols

Transition metal catalysis has become a dominant strategy for α-aminonitrile synthesis, frequently involving the oxidative α-cyanation of tertiary amines via C-H bond activation. mdpi.comresearchgate.net This approach, often termed cross-dehydrogenative coupling (CDC), generates an iminium ion intermediate from the tertiary amine, which is then trapped by a cyanide nucleophile. researchgate.net A variety of transition metals, including iron, copper, and ruthenium, have been successfully employed. researchgate.netresearchgate.net

Ruthenium catalysts, in particular, have shown high activity. For example, RuCl₃-catalyzed oxidative cyanation of tertiary amines with sodium cyanide under molecular oxygen or with hydrogen peroxide as the oxidant provides the corresponding α-aminonitriles in excellent yields. organic-chemistry.orgbeilstein-journals.org Starch-immobilized ruthenium trichloride (B1173362) has also been used as an effective heterogeneous catalyst. beilstein-journals.org

Another strategy involves the catalytic cyanation of C-N bonds. A nickel-catalyzed method was developed for the cyanation of α-aryl amines using CO₂/NH₃ as the cyanide source, proceeding through C-N bond cleavage. nih.govnih.gov This reaction demonstrates broad functional group tolerance and offers a cyanide-free route to benzylic nitriles. nih.gov

| Substrate | Metal Catalyst | Cyanide Source | Oxidant/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-dimethylaniline | RuCl₃ | NaCN | O₂ | Excellent | organic-chemistry.org |

| N,N-dimethylaniline | Ruthenium-carbamato complex | NaCN | - | 92 | beilstein-journals.org |

| Various Tertiary Amines | Starch-immobilized RuCl₃ | NaCN | H₂O₂ | Good to Excellent | beilstein-journals.org |

| α-Aryl Amines | Nickel complex | CO₂/NH₃ | Reductive Cyanation | Moderate to Good | nih.gov |

Metal-Free Dehydrogenative Cyanation Techniques

In response to the cost and environmental concerns associated with some metal catalysts, metal-free alternatives have been developed. mdpi.com Organocatalysis and photocatalysis represent key strategies in this area. researchgate.net

Organocatalyzed oxidative C-H bond functionalization provides a direct route to α-aminonitriles from tertiary amines. mdpi.com For instance, thiourea-based catalysts have been shown to promote the oxidative α-cyanation of tertiary amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and TMSCN as the cyanide source. mdpi.com Another metal-free approach uses potassium ferricyanide, an inexpensive and low-toxicity iron complex, which functions as both the oxidant and the cyanide source for the direct cyanation of aromatic tertiary amines. researchgate.net S-oxidation of potassium thiocyanate (B1210189) in aqueous solution can also release cyanide for reaction with co-oxidized tertiary amines without the need for a catalyst. organic-chemistry.org

Photocatalysis offers a mild and efficient method for direct C(sp³)-H cyanation. These reactions often exhibit excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules and natural products. organic-chemistry.org

Utilizing Formamides as Precursors for α-Amino Nitrile Units

Recent innovations have identified formamides as versatile precursors for α-aminonitrile synthesis. One novel, one-pot method involves the alkylative Strecker cyanation of readily available formamides. researchgate.net This reaction proceeds by the concomitant addition of an alkyl or aryl Grignard reagent and TMSCN. The process is broad in scope, employing mild and inexpensive conditions to produce a wide range of α-aminonitriles in good yields (41-94%). researchgate.net

Furthermore, studies have shown that N-formylaminonitriles can be formed directly from aldehydes and cyanide in a formamide (B127407) solvent, even without added ammonia. nih.govnih.govacs.org In these systems, formamide can act as both the solvent and a source of the formyl group, and potentially ammonia, upon decomposition. nih.govacs.org This suggests a direct pathway to N-protected aminonitrile derivatives.

Synthesis from Related Phenylacetonitrile (B145931) Derivatives

The construction of this compound is effectively achieved by modifying simpler phenylacetonitrile precursors. These methods involve the transformation of benzyl (B1604629) cyanide intermediates or the derivatization of an oxime precursor.

Transformation of Benzyl Cyanide Intermediates

Benzyl cyanide, also known as phenylacetonitrile, serves as a fundamental starting block for the synthesis of this compound. The methylene (B1212753) group adjacent to both the phenyl ring and the nitrile is acidic and can be readily functionalized. A common strategy involves a two-step sequence: halogenation followed by nucleophilic substitution.

First, the α-carbon of benzyl cyanide is halogenated, typically using a reagent like N-Bromosuccinimide (NBS), to form an α-halophenylacetonitrile intermediate, such as 2-bromo-2-phenylacetonitrile. This intermediate is significantly more electrophilic than the starting material.

In the subsequent step, the halogenated intermediate is treated with dibenzylamine. The secondary amine acts as a nucleophile, displacing the bromide ion to form the C-N bond, yielding the final product, this compound. This substitution reaction is a standard method for amine alkylation.

An alternative pathway involves the initial synthesis of 2-amino-2-phenylacetonitrile, which can be prepared from precursors like benzaldehyde via the Strecker reaction or from benzonitrile. prepchem.com This primary aminonitrile can then undergo N,N-dibenzylation. The reaction with two equivalents of a benzyl halide, such as benzyl bromide, in the presence of a non-nucleophilic base to scavenge the generated acid, leads to the formation of the tertiary amine product.

Derivatization of 2-Hydroxyimino-2-phenylacetonitrile

Another versatile synthetic route begins with 2-hydroxyimino-2-phenylacetonitrile, which is itself prepared from benzyl cyanide. orgsyn.org This method transforms the oxime functionality into the desired dibenzylamino group.

The synthesis of the oxime precursor, 2-hydroxyimino-2-phenylacetonitrile, is well-established and can be achieved by reacting benzyl cyanide with a nitrosating agent. For example, treating a methanolic solution of benzyl cyanide and sodium hydroxide (B78521) with methyl nitrite (B80452) yields the desired oxime. orgsyn.org

The conversion of 2-hydroxyimino-2-phenylacetonitrile to the target compound typically involves a two-step process. First, the oxime group is reduced to a primary amino group, yielding 2-amino-2-phenylacetonitrile. Various reducing agents can accomplish this transformation, such as catalytic hydrogenation or metal hydrides. The resulting aminonitrile is then subjected to N,N-dibenzylation as described in the previous section, using a benzyl halide and a suitable base to afford this compound.

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of chiral α-aminonitriles, including analogues of this compound, is a significant area of research, largely dominated by the asymmetric Strecker reaction. mdpi.comnih.gov This powerful multi-component reaction combines an aldehyde, an amine, and a cyanide source to generate an α-aminonitrile. By employing chiral catalysts or auxiliaries, the reaction can be guided to produce a specific stereoisomer.

The asymmetric Strecker synthesis of this compound would involve the condensation of benzaldehyde, dibenzylamine, and a cyanide source (such as hydrogen cyanide or trimethylsilyl cyanide) in the presence of a chiral catalyst. Chiral guanidines, for example, have been shown to be effective catalysts for the enantioselective synthesis of α-aminonitriles from N-benzhydryl imines, a strategy that could be adapted for N-dibenzyl imines. nih.gov

Another approach is the use of a chiral auxiliary. acs.org In this method, a chiral amine is used in the Strecker reaction. The inherent chirality of the auxiliary directs the addition of the cyanide nucleophile to the imine intermediate, leading to the formation of a diastereomerically enriched product. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched aminonitrile. For instance, (R)-phenylglycine amide has been successfully used as a chiral auxiliary in diastereoselective Strecker reactions, resulting in products with high diastereomeric ratios. acs.org This principle could be applied to generate chiral analogues of the target compound.

Crystallization-induced asymmetric transformation is another powerful technique that can be coupled with the Strecker reaction. acs.orgrsc.org This process takes advantage of the fact that under equilibrating conditions, one diastereomer of the product may selectively crystallize from the solution. This selective precipitation shifts the equilibrium, ultimately converting the majority of the material into the desired crystalline diastereomer, which can then be isolated in high yield and purity.

The table below summarizes various catalysts and chiral sources used in asymmetric Strecker reactions that could be adapted for the synthesis of chiral this compound analogues.

| Catalyst/Auxiliary | Aldehyde | Amine | Cyanide Source | Key Feature | Reference |

| Chiral Bicyclic Guanidine (B92328) | Various | N-Benzhydryl Imines | HCN | Catalytic enantioselective process | nih.gov |

| (R)-Phenylglycine Amide | Pivaldehyde | (R)-Phenylglycine Amide | NaCN | Crystallization-induced asymmetric transformation | acs.org |

| Sulfated Polyborate | Benzaldehyde | Aniline | TMSCN | Solvent-free, reusable catalyst | mdpi.com |

| Indium Powder | Various | Various | TMSCN | Environmentally benign, occurs in water | nih.gov |

These stereoselective strategies provide access to optically active α-aminonitriles, which are valuable building blocks for the synthesis of a wide range of biologically active molecules and chiral ligands.

Reaction Chemistry and Transformational Pathways of 2 Dibenzylamino 2 Phenylacetonitrile

Reactivity at the α-Carbon and Nitrile Functionality

The chemical behavior of 2-(dibenzylamino)-2-phenylacetonitrile is largely dictated by the interplay between the electron-withdrawing nitrile group and the dibenzylamino moiety at the α-position.

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles, particularly organometallic reagents such as Grignard and organolithium reagents. libretexts.org The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate under aqueous acidic conditions yields a ketone. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine. masterorganicchemistry.com This intermediate is then protonated and hydrolyzed to produce the final ketone product. libretexts.orgmasterorganicchemistry.com For sterically hindered substrates, the addition of catalytic amounts of copper(I) salts can improve the reaction rate. olemiss.eduacs.org

Table 1: Nucleophilic Addition of Grignard Reagents to α-Aminonitriles

| Reactant | Grignard Reagent (R-MgX) | Intermediate | Final Product (after Hydrolysis) |

| This compound | Methylmagnesium bromide (CH₃MgBr) | Iminomagnesium bromide complex | 1-(Dibenzylamino)-1-phenylacetone |

| This compound | Ethylmagnesium chloride (C₂H₅MgCl) | Iminomagnesium chloride complex | 1-(Dibenzylamino)-1-phenylpropan-2-one |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | Iminomagnesium bromide complex | (Dibenzylamino)(phenyl)acetophenone |

This table presents illustrative examples based on the general reactivity of nitriles with Grignard reagents.

The hydrogen atom attached to the α-carbon in this compound is acidic. This acidity is a result of the combined electron-withdrawing effects of the adjacent nitrile group and the phenyl ring, which stabilize the resulting carbanion (conjugate base) through resonance. libretexts.org

Deprotonation of the α-hydrogen using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), generates a stabilized carbanion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions. A primary application is the α-alkylation, where the carbanion reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to introduce a new alkyl substituent at the α-position. libretexts.org This pathway allows for the synthesis of α,α-disubstituted α-aminonitrile derivatives.

The nitrile functionality of this compound can be converted into a carboxylic acid or an amide through hydration. This hydrolysis can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. libretexts.org A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide, under prolonged heating in an aqueous acid, yields the corresponding carboxylic acid. masterorganicchemistry.com This two-stage process first converts this compound into 2-(dibenzylamino)-2-phenylacetamide, and then into 2-(dibenzylamino)-2-phenylacetic acid. researchgate.net

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form the imidic acid, which tautomerizes to the amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup gives the carboxylic acid.

Derivatization Strategies and Synthetic Transformations

The reactivity of this compound makes it a key precursor for synthesizing more complex molecules like substituted amines and α-amino acids.

The Bruylants reaction is a significant transformation of N,N-disubstituted α-aminonitriles, providing a direct route to α-substituted amines. researchgate.net This reaction involves treating the α-aminonitrile with a Grignard reagent. Unlike the addition to the nitrile group described earlier, the primary pathway in the Bruylants reaction is a nucleophilic substitution of the cyanide group.

The accepted mechanism proceeds through the initial formation of an iminium ion intermediate via the loss of the cyanide ion (CN⁻). researchgate.net This highly electrophilic iminium ion is then readily attacked by the nucleophilic Grignard reagent, forming a new carbon-carbon bond and yielding the corresponding tertiary amine product. researchgate.net Competing side reactions can include addition to the nitrile (more common for α-unsubstituted aminonitriles) and decyanation (reduction), particularly with hindered Grignard reagents. researchgate.net

Table 2: Synthesis of Substituted Amines via Bruylants Reaction

| Substrate | Grignard Reagent | Product |

| This compound | Methylmagnesium bromide | N,N-Dibenzyl-1-phenylethanamine |

| This compound | Ethylmagnesium bromide | N,N-Dibenzyl-1-phenylpropan-1-amine |

| This compound | Isopropylmagnesium chloride | N,N-Dibenzyl-2-methyl-1-phenylpropan-1-amine |

This table illustrates potential products based on the established mechanism of the Bruylants reaction.

One of the most important applications of α-aminonitriles is their role as precursors to α-amino acids, famously demonstrated in the Strecker synthesis. masterorganicchemistry.comwikipedia.org For this compound, this transformation involves two key steps: hydrolysis of the nitrile group and removal of the N-benzyl protecting groups.

First, the nitrile group is hydrolyzed to a carboxylic acid using strong acidic conditions (e.g., aqueous HCl or H₂SO₄) and heat, as described in section 3.1.3. masterorganicchemistry.com This converts this compound into N,N-dibenzylphenylglycine.

The second step is the deprotection of the amino group. The N-benzyl groups are typically removed via catalytic hydrogenation. This process involves reacting the N,N-dibenzylamino acid with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). This reductive cleavage of the carbon-nitrogen bonds yields the final α-amino acid, phenylglycine, and toluene (B28343) as a byproduct. This pathway provides a reliable method for synthesizing both natural and unnatural α-amino acids. libretexts.org

Formation of 1,2-Diamines and α-Aminoaldehydes

The structure of this compound, an α-aminonitrile, provides a versatile scaffold for the synthesis of more complex molecules such as 1,2-diamines and α-aminoaldehydes. These transformations typically involve the chemical modification of the nitrile functional group.

The conversion of the nitrile group into an amine is a key step in forming 1,2-diamines. This reduction can be accomplished through several established methods. One common approach is the use of strong hydride reducing agents like lithium aluminum hydride (LiAlH₄). In this reaction, the nitrile is reduced to a primary amine, yielding N¹,N¹-dibenzyl-1-phenylethane-1,2-diamine. The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Alternatively, catalytic hydrogenation offers a powerful method for this transformation. This process involves reacting the α-aminonitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective for this purpose. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the desired 1,2-diamine.

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Hydride Reduction | 1. Lithium aluminum hydride (LiAlH₄) 2. Diethyl ether or THF 3. Aqueous workup | N¹,N¹-dibenzyl-1-phenylethane-1,2-diamine | A powerful, non-catalytic method for nitrile reduction. |

| Catalytic Hydrogenation | 1. H₂ gas 2. Catalyst (e.g., Pd/C, Raney Ni) 3. Solvent (e.g., Ethanol, Methanol) | N¹,N¹-dibenzyl-1-phenylethane-1,2-diamine | Can often be performed under milder conditions than hydride reduction. |

The synthesis of α-aminoaldehydes from α-aminonitriles requires a more controlled, partial reduction of the nitrile group to an imine, which is then hydrolyzed to the aldehyde. A widely used reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). commonorganicchemistry.commasterorganicchemistry.comwikipedia.org This bulky and electrophilic reducing agent can selectively reduce nitriles to aldehydes, provided the reaction temperature is kept low (typically -78 °C) to prevent over-reduction to the amine. masterorganicchemistry.com The reaction proceeds through the formation of an aluminum-imine intermediate, which upon aqueous workup, hydrolyzes to furnish the desired 2-(dibenzylamino)-2-phenylacetaldehyde. youtube.com

Another classic method for converting nitriles to aldehydes is the Stephen aldehyde synthesis. byjus.comwikipedia.org This reaction involves treating the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an aldiminium salt. wikipedia.org Subsequent hydrolysis of this intermediate yields the aldehyde. byjus.com This method is generally more effective for aromatic nitriles. wikipedia.org

| Method | Reagents & Conditions | Intermediate | Product |

|---|---|---|---|

| Partial Reduction with DIBAL-H | 1. DIBAL-H, Toluene or Hexane, -78 °C 2. Aqueous workup (e.g., H₂O) | Imine-aluminum complex | 2-(dibenzylamino)-2-phenylacetaldehyde |

| Stephen Aldehyde Synthesis | 1. SnCl₂, HCl in an inert solvent (e.g., ethyl acetate) 2. Hydrolysis (H₂O) | Aldiminium salt ([R-CH=NH₂]⁺Cl⁻) | 2-(dibenzylamino)-2-phenylacetaldehyde |

Catalytic Reactivity and Potential as a Ligand or Substrate

Substrate in Transition Metal-Catalyzed Functionalizations

The molecular structure of this compound possesses multiple C-H bonds across its three aromatic rings, making it a candidate for transition metal-catalyzed C-H functionalization. nih.govnih.gov This modern synthetic strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, enhancing molecular complexity in an efficient manner. rsc.org

The dibenzylamino group can potentially act as a directing group, guiding a transition metal catalyst to a specific C-H bond. researchgate.net In principle, the nitrogen atom could coordinate to the metal center, positioning the catalyst to activate the ortho-C-H bonds of the benzyl groups through the formation of a five-membered metallacycle intermediate. This chelation-assisted strategy is a powerful tool for achieving regioselectivity in C-H activation. nih.gov However, the tertiary nature and steric bulk of the dibenzylamino group might present challenges for catalyst coordination.

A variety of transition metals, including palladium (Pd), rhodium (Rh), and ruthenium (Ru), are commonly employed for such transformations. nih.gov These reactions can be used to introduce a range of functional groups, such as aryl, alkyl, or alkenyl moieties, onto the aromatic rings of the substrate. The specific outcome of the reaction depends on the choice of catalyst, oxidant, and coupling partner. Given the substrate's multiple aromatic systems, achieving selective functionalization on either the phenyl ring or the benzyl rings would be a key challenge, likely governed by the specific catalytic system employed.

| Transformation | Catalyst/Reagents | Potential Site of Functionalization | Reference Reaction Type |

|---|---|---|---|

| Arylation | Pd(OAc)₂, Aryl Halide, Oxidant | ortho-position of benzyl groups | Palladium-catalyzed C-H arylation |

| Alkylation | Rh(III) catalyst, Alkene | ortho-position of benzyl groups | Rhodium-catalyzed C-H alkylation |

| Acylation | Ru(II) catalyst, Aldehyde | ortho-position of benzyl groups | Ruthenium-catalyzed C-H acylation |

Role in Heterogeneous Catalysis

In the realm of heterogeneous catalysis, where reactions occur at the interface of different phases, this compound can be considered primarily as a substrate. The most relevant transformation in this context is the catalytic hydrogenation of the nitrile group, as previously discussed for the formation of 1,2-diamines.

The use of solid-supported metal catalysts, such as palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al₂O₃), or Raney nickel, exemplifies a heterogeneous catalytic process. researchgate.net These catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. The hydrogenation of benzyl cyanide, a structurally related nitrile, has been studied using a Pd/C catalyst, demonstrating the feasibility of reducing the nitrile group in the presence of aromatic rings using heterogeneous systems. researchgate.net This suggests that this compound could similarly be hydrogenated to N¹,N¹-dibenzyl-1-phenylethane-1,2-diamine under heterogeneous conditions. The selectivity of this reaction would be crucial to avoid the hydrogenolysis of the N-benzyl groups, which can sometimes occur under harsh hydrogenation conditions.

The potential for this compound to act as a ligand or modifier for a heterogeneous catalyst is less evident from available literature. While nitrogen-containing compounds can adsorb onto metal surfaces and influence catalytic activity and selectivity, the specific application of this molecule for such purposes is not well-documented. nih.gov

| Catalyst | Reagents & Conditions | Product | Key Considerations |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Solvent (e.g., Ethanol), Moderate Temperature/Pressure | N¹,N¹-dibenzyl-1-phenylethane-1,2-diamine | Potential for N-debenzylation at higher temperatures and pressures. |

| Raney Nickel | H₂ gas, Solvent (e.g., Ethanol), often with NH₃ to suppress secondary amine formation | N¹,N¹-dibenzyl-1-phenylethane-1,2-diamine | Highly active catalyst, requires careful control of conditions. |

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei, offering detailed information about the molecular structure, connectivity, and dynamics of a compound. For 2-(Dibenzylamino)-2-phenylacetonitrile, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its structural integrity.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, including shielding and deshielding effects from adjacent functional groups.

The key proton environments in this compound are:

Aromatic protons: The molecule contains three phenyl rings: one directly attached to the chiral center and two belonging to the benzyl (B1604629) groups. These aromatic protons will typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) will depend on the substitution pattern and the electronic effects of the substituents on each ring. The five protons of the phenyl group at the chiral center may show a complex multiplet. The ten protons of the two benzyl groups are also expected to appear in this region.

Methine proton: The single proton (CH) at the chiral center, bonded to the phenyl group, the dibenzylamino group, and the nitrile group, is expected to appear as a singlet. Its chemical shift would be influenced by the electronegativity of the attached nitrogen and cyano group, as well as the anisotropy of the phenyl ring, likely placing it in the range of δ 4.5-5.5 ppm.

Methylene (B1212753) protons: The two benzyl groups each contain a methylene bridge (-CH₂-). These four protons are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct sets of signals. They will likely present as a pair of doublets (an AB quartet) for each benzyl group, or a more complex multiplet, in the region of δ 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methine-H (α-H) | 4.5 - 5.5 | Singlet |

| Methylene-H (benzyl) | 3.5 - 4.5 | AB quartet or Multiplet |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The expected ¹³C NMR signals for this compound include:

Nitrile carbon: The carbon atom of the cyano group (-C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm.

Aromatic carbons: The carbons of the three phenyl rings will produce a series of peaks in the aromatic region (δ 120-140 ppm). The quaternary carbons (ipso-carbons) will generally have lower intensities compared to the protonated carbons.

Chiral carbon: The α-carbon atom, bonded to the phenyl, dibenzylamino, and cyano groups, is expected to resonate in the range of δ 60-70 ppm.

Methylene carbons: The two methylene carbons of the benzyl groups are expected to appear in the region of δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Nitrile (-C≡N) | 115 - 125 |

| Aromatic (C-H and C-q) | 120 - 140 |

| Chiral (α-C) | 60 - 70 |

| Methylene (benzyl) | 50 - 60 |

Note: These are predicted values based on typical chemical shift ranges for analogous structures. Actual experimental values may vary.

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

The crystal packing of this compound would be governed by a variety of non-covalent intermolecular interactions. Given its molecular structure, the following interactions are expected to play a significant role in its supramolecular architecture:

Van der Waals forces: These are the predominant interactions, arising from the large nonpolar surface area of the three phenyl rings and the methylene groups.

π-π stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can be in a face-to-face or offset (displaced) arrangement.

C-H···π interactions: The hydrogen atoms of the methylene groups or the aromatic rings can interact with the π-electron clouds of adjacent phenyl rings.

C-H···N interactions: Weak hydrogen bonds may form between acidic C-H donors (such as the α-methine proton) and the nitrogen atom of the nitrile group of a neighboring molecule.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for determining its enantiomeric excess (ee), a critical parameter for chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used method for both purity and enantiomeric analysis. For purity assessment, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule are strong chromophores.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of this compound. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

Gas Chromatography (GC) can also be used for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. For enantiomeric analysis by GC, a chiral column is required.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. The separation is typically achieved using a reversed-phase approach on a C18 column. In this method, the stationary phase is nonpolar (C18 silica), and the mobile phase is a polar solvent mixture.

A common mobile phase for the analysis of related α-aminonitriles consists of a mixture of acetonitrile and water, often with a buffer to control the pH. For instance, a gradient elution with acetonitrile and water on a C18 column has been effectively used for the separation of N-acylated α-aminonitriles. The ultraviolet (UV) detector is frequently employed for the detection of this compound, owing to the presence of aromatic rings in its structure, which absorb UV light.

Detailed research findings have demonstrated the utility of UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) for the analysis of similar compounds. nih.gov An Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) is often utilized in these applications. nih.gov The use of mass spectrometry in conjunction with HPLC provides valuable information about the molecular weight and structure of the analyte, confirming the identity of the separated components.

Table 1: Illustrative HPLC Parameters for the Analysis of α-Aminonitriles

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) |

| Detector | TUV and QDa (Mass Detector) |

| Reference | nih.gov |

Chiral HPLC for Enantiomeric Ratio Quantification

Due to the presence of a chiral center at the α-carbon, this compound exists as a pair of enantiomers. Chiral HPLC is the gold standard for the separation and quantification of these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantiomeric resolution of a broad range of chiral compounds, including amines and α-amino acid esters. psu.edunih.gov Columns like Chiralpak® and Chiralcel® are frequently employed. The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the differential binding of the enantiomers. redalyc.org

For the enantiomeric separation of α-aminonitriles, an indirect method involving pre-column derivatization with a chiral reagent like o-phthalaldehyde (B127526) and a chiral thiol has been reported. nih.gov The resulting diastereomers can then be separated on a standard reversed-phase column. nih.gov However, direct enantioseparation on a CSP is often preferred for its simplicity and efficiency.

Table 2: General Chiral HPLC Approaches for α-Aminonitrile Enantioseparation

| Approach | Details |

| Direct Enantioseparation | CSP: Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) Mobile Phase: Normal-phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile/Water) |

| Indirect Enantioseparation | Derivatizing Agent: o-Phthalaldehyde and a chiral thiol Column: Standard reversed-phase (e.g., C18) |

| Reference | psu.edunih.govnih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a prevalent tool for predicting molecular properties because it offers a good balance between accuracy and computational cost.

DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions. By locating the transition states—the highest energy points along a reaction pathway—researchers can determine the activation energy required for a reaction to proceed. This allows for the prediction of the most likely reaction mechanisms. For 2-(Dibenzylamino)-2-phenylacetonitrile, DFT could be used to model its synthesis, degradation pathways, or its participation in further chemical transformations, identifying key intermediates and energetic barriers.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy and shape of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, an analysis would reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is used to predict how the molecule will interact with other reagents. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from HOMO and LUMO energies to quantify its reactive nature.

A hypothetical data table for such descriptors is presented below for illustrative purposes.

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Softness (S) | 1 / (2η) | 0.189 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

Note: The values in this table are purely hypothetical and for demonstration purposes only, as no published data exists for this specific molecule.

Molecules with rotatable bonds, such as the benzyl (B1604629) and phenyl groups in this compound, can exist in multiple spatial arrangements called conformations. DFT can be used to perform a conformational analysis by calculating the potential energy of the molecule as its bonds are rotated. This process identifies the most stable, low-energy conformers and the energy barriers between them. Understanding the preferred three-dimensional structure is essential as it influences the molecule's physical properties and biological interactions.

Applications in Chemical Synthesis and Materials Science

Strategic Building Block in Organic Synthesis

As an α-aminonitrile, 2-(dibenzylamino)-2-phenylacetonitrile serves as a key intermediate, embodying a protected form of an α,α-disubstituted amino acid. This structure is of significant interest to organic chemists for building complex molecular frameworks.

Precursor for Complex Organic Molecules

Phenylacetonitrile (B145931) and its derivatives are well-established precursors in the synthesis of a wide range of organic compounds, including pharmaceuticals and dyes. google.com The core structure of this compound allows it to participate in reactions typical of phenylacetonitriles, making it a valuable starting material for multi-step syntheses.

Research on related phenylacetonitrile derivatives has demonstrated their role in constructing elaborate molecules. For instance, they are used as key intermediates in the preparation of papaverine (B1678415) analogues, which are compounds with important pharmacological activities. google.com Furthermore, phenylacetonitriles undergo Knoevenagel condensation reactions with aldehydes to form α,β-unsaturated nitriles. researchgate.netresearchgate.net This reaction is a powerful carbon-carbon bond-forming method used to create conjugated systems, which are themselves precursors to more complex structures, including heterocyclic compounds. researchgate.netresearchgate.netnih.govmisuratau.edu.ly A notable example is the synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, which showcases the utility of arylacetonitriles in building complex heterocyclic scaffolds. mdpi.com

Given this precedent, this compound is a promising precursor for a variety of complex targets. The dibenzylamino group acts as a stable protecting group during transformations at other parts of the molecule, and its eventual removal can reveal a primary or secondary amine for further functionalization.

Intermediate in the Synthesis of Unnatural Amino Acids

One of the most significant applications of this compound is its role as a direct precursor to α,α-disubstituted α-amino acids. rsc.orgnih.gov These unnatural amino acids are of immense interest in medicinal chemistry and drug discovery because their incorporation into peptides can induce specific conformations and increase resistance to proteolytic degradation. nih.gov However, the synthesis of these sterically hindered amino acids presents a considerable challenge. nih.gov

The compound this compound is an intermediate of the Strecker synthesis, a classic and versatile method for preparing amino acids. bioascent.com The synthetic pathway involves two key transformations:

Hydrolysis of the Nitrile: The nitrile group (-CN) is hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH). This step converts the aminonitrile into an amino acid. google.comresearchgate.net

Deprotection of the Amine: The N,N-dibenzyl group is a common protecting group for amines, which can be removed via catalytic hydrogenation to yield the free amine.

This sequence transforms this compound into α-amino-α-phenylacetic acid, an unnatural α,α-disubstituted amino acid. The hydrolysis of sterically hindered nitriles can sometimes be challenging, potentially requiring assisted methods to proceed efficiently. researchgate.net

| Functional Group | Transformation | Resulting Structure | Application Area | Relevant Findings |

|---|---|---|---|---|

| Nitrile (-CN) | Acid/Base Hydrolysis | Carboxylic Acid (-COOH) | Unnatural Amino Acid Synthesis | Classic step in converting Strecker synthesis intermediates to amino acids. google.comresearchgate.net |

| Dibenzylamino (-N(Bn)₂) | Catalytic Hydrogenation (Deprotection) | Primary Amine (-NH₂) | Unnatural Amino Acid Synthesis, Peptide Synthesis | Reveals a key functional group for further elaboration or peptide bond formation. |

| Entire Scaffold | Condensation Reactions | Complex Heterocycles | Medicinal Chemistry, Organic Synthesis | Analogous phenylacetonitriles are used in Knoevenagel condensations to build complex molecules. researchgate.netresearchgate.net |

Role in Catalysis and Reagent Design

Beyond its use as a structural building block, the chemical properties of this compound lend themselves to applications in the design of catalysts and specialized reagents.

Components in Catalytic Systems

The nitrogen atoms within the this compound structure—one in the dibenzylamino group and one in the nitrile group—possess lone pairs of electrons that can coordinate with metal centers. This suggests its potential use as a ligand in the formation of transition metal complexes. While research on this specific molecule as a ligand is not extensive, studies on analogous compounds provide a strong basis for this application. For example, the structurally related compound 2-(naphthalen-1-ylamino)-2-phenylacetonitrile has been successfully used as a ligand to form mixed-ligand metal complexes. Such complexes can exhibit catalytic activity, with the ligand playing a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing the catalyst's reactivity and selectivity.

Precursors for Specialized Reagents (e.g., protecting group reagents)

The phenylacetonitrile framework is a versatile scaffold for creating specialized chemical reagents. A compelling example from a related compound, 2-hydroxyimino-2-phenylacetonitrile, illustrates this potential. This derivative is used as the starting material to prepare 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (Boc-ON). orgsyn.org This latter compound is a highly stable and reactive electrophilic reagent widely used in peptide synthesis to introduce the tert-butoxycarbonyl (Boc) protecting group onto amino acids. orgsyn.org The by-product of the reaction, 2-hydroxyimino-2-phenylacetonitrile, is easily removed, making the process highly efficient. orgsyn.org

By analogy, this compound could be chemically modified to create other types of specialized reagents. Functionalization of the phenyl ring or transformation of the nitrile group could lead to new reagents with tailored reactivity for various applications in organic synthesis.

Potential in Advanced Materials Development (excluding fragrance properties)

The unique combination of aromatic and nitrile functionalities in phenylacetonitrile derivatives makes them attractive candidates for the development of advanced materials with tailored electronic and optical properties. ontosight.ai Research has shown that these derivatives can serve as building blocks for monomers used in specialized polymers, components for liquid crystals, and elements of complex supramolecular structures.

Future Research Directions and Unexplored Chemical Space

Expansion of Asymmetric Synthetic Routes

The synthesis of enantioenriched α-aminonitriles is a critical challenge, as the stereocenter at the α-carbon dictates the biological activity and physical properties of downstream products like α-amino acids. While the classic Strecker reaction provides a straightforward route to racemic α-aminonitriles, future research will focus on developing more sophisticated and efficient asymmetric variants to access specific stereoisomers of compounds like 2-(Dibenzylamino)-2-phenylacetonitrile. mdpi.com

Key areas for expansion include:

Novel Chiral Catalysts: The development of new organocatalysts and metal-based catalysts is paramount. While catalysts like chiral bicyclic guanidines and salicylaldimines have shown promise, there is a vast chemical space to explore for catalysts that offer higher enantioselectivity, broader substrate scope, and lower catalyst loadings. acs.org Research into catalysts that can operate under greener reaction conditions (e.g., in water or solvent-free) is also a significant avenue. mdpi.com

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as those derived from (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane, has proven effective for the diastereoselective synthesis of α-quaternary amino acids via α-aminonitrile intermediates. acs.orgnih.gov Future work could focus on designing new, more easily cleavable, and recyclable auxiliaries. Developing auxiliary-based methods that avoid chromatographic separation of intermediates would enhance the practicality and scalability of these routes. nih.gov

Substrate-Controlled Syntheses: Exploring reactions where the chirality is induced by a stereocenter already present in the aldehyde or amine precursor offers an alternative strategy. This approach could be particularly valuable for the synthesis of complex, poly-functionalized aminonitriles.

The table below summarizes promising asymmetric strategies that could be adapted and optimized for the synthesis of chiral this compound.

| Strategy | Catalyst/Auxiliary Example | Key Features | Potential for Expansion |

| Organocatalysis | Chiral Bicyclic Guanidine (B92328) acs.org | Bifunctional catalyst activating both imine and cyanide source. | Design of new guanidine structures; application to a wider range of imines. |

| Chiral Amide-based Catalysts mdpi.com | High enantiomeric excess (up to 99% ee) reported for Strecker reactions. | Exploration of different amide scaffolds; immobilization on solid supports. | |

| Metal Catalysis | Chiral (Salen)AlIII Complex acs.org | Lewis acidic metal center activates the imine for nucleophilic attack. | Development of catalysts with other transition metals (e.g., Ti, Zr); use of novel chiral ligands. |

| Auxiliary Control | (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane acs.org | High diastereoselectivity in alkylation of derived aminonitriles. | Design of new auxiliaries with improved cleavage conditions and recyclability. |

Novel Catalytic Applications and Systems

Beyond its synthesis, this compound and its derivatives represent an untapped resource for the development of new catalytic systems. The inherent structural features of α-aminonitriles—namely the tertiary amine and the nitrile group—can be leveraged for applications in both organocatalysis and coordination chemistry.

Future research directions include:

Ligand Development: The nitrogen atom of the dibenzylamino group and the nitrile moiety can act as coordination sites for transition metals. Designing derivatives of this compound with tailored steric and electronic properties could yield novel ligands for a variety of metal-catalyzed reactions, such as cross-coupling, hydrogenation, or oxidation processes.

Organocatalyst Precursors: The α-aminonitrile framework can serve as a scaffold for building more complex organocatalysts. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, enabling the introduction of other catalytically active functional groups (e.g., thioureas, squaramides) to create bifunctional catalysts.

Biomimetic Catalysis: α-Aminonitriles are key intermediates in prebiotic chemistry and the Strecker synthesis of amino acids. nih.gov Exploring the catalytic activity of this compound and related structures in biomimetic reactions, such as transamination or peptide bond formation, could provide insights into primordial biochemical pathways.

Advanced Catalytic Systems for Synthesis: Research into novel catalytic systems for the synthesis of α-aminonitriles continues to evolve. Recent developments include the use of coordination polymers as heterogeneous catalysts for Strecker-type reactions and the application of ruthenium catalysts for the oxidative cyanation of tertiary amines. organic-chemistry.orgresearchgate.net Applying these advanced systems to the specific synthesis of this compound could lead to more efficient and sustainable production methods.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. nih.govresearchgate.net The synthesis of α-aminonitriles, which often involves hazardous reagents like hydrogen cyanide or its salts, is particularly well-suited for translation to flow methodologies. researchgate.netrsc.org

Key opportunities for future research in this area include:

Continuous Strecker Reactions: Developing a continuous flow process for the three-component Strecker reaction to produce this compound would be a major advancement. This would involve pumping streams of benzaldehyde (B42025), dibenzylamine, and a cyanide source to a mixing point and then through a heated or cooled reactor coil. This approach minimizes the handling of toxic cyanide reagents and allows for precise control over reaction parameters. researchgate.net

Immobilized Catalysts and Reagents: A significant area of development is the use of packed-bed reactors containing immobilized catalysts or scavenger resins. uc.pt For the synthesis of this compound, a solid-supported acid or Lewis acid catalyst could be used to promote the formation of the intermediate iminium ion, which then reacts with a cyanide source. researchgate.net This simplifies purification, as the catalyst is retained within the reactor.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow stream (e.g., liquid-liquid extraction, chromatography, IR/NMR spectroscopy) can create a fully automated "synthesis-to-analysis" platform. This would accelerate the optimization of reaction conditions and provide real-time quality control.

Safety Enhancements: Flow reactors, due to their small internal volume, significantly reduce the risks associated with handling toxic and reactive intermediates. The in-situ generation and immediate consumption of hazardous reagents like HCN is a key advantage of flow systems that should be explored for α-aminonitrile synthesis.

The table below outlines a conceptual flow process for the synthesis of this compound.

| Module | Function | Technology | Potential Advantages |

| Reagent Delivery | Precisely pump starting materials | Syringe pumps, HPLC pumps | Accurate stoichiometry, controlled reaction rate. |

| Imine Formation | Mix benzaldehyde and dibenzylamine | T-mixer, static mixer | Rapid and efficient mixing to form the imine intermediate. |

| Cyanation | Introduce cyanide source and react with imine | Packed-bed reactor with supported catalyst | Heterogeneous catalysis for easy separation; enhanced safety. researchgate.net |

| Quenching | Neutralize excess reagents | Introduction of a quenching stream | Controlled termination of the reaction. |

| Work-up & Purification | In-line extraction and purification | Membrane-based separator, scavenger resin column | Automated purification, reduced solvent waste. uc.pt |

Theoretical Prediction of Novel Reactivity and Molecular Design

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting molecular properties, and designing new molecules with desired functions. Applying these methods to this compound can accelerate discovery and guide experimental efforts.

Future research avenues in this domain include:

Mechanistic Elucidation: Density Functional Theory (DFT) and other ab initio methods can be used to model the transition states of asymmetric synthetic routes. nih.gov This can provide detailed insights into the source of enantioselectivity in catalyzed reactions, helping to refine existing catalysts and design new ones with improved performance.

Reactivity Prediction: Computational models can predict the reactivity of the α-aminonitrile core. For example, calculations can determine the pKa of the α-proton, the nucleophilicity of the nitrogen atoms, and the susceptibility of the nitrile group to hydrolysis or addition reactions. nih.gov This information can guide the exploration of new transformations and applications.

In Silico Molecular Design: Computational tools can be used to design novel derivatives of this compound. By systematically modifying the phenyl and benzyl (B1604629) substituents in silico, properties such as electronic structure, steric profile, and binding affinity (if designed as a ligand or inhibitor) can be predicted. nih.gov This allows for the pre-screening of large virtual libraries of compounds to identify promising candidates for synthesis and testing. For example, molecular docking studies could predict the potential of derivatives as enzyme inhibitors. nih.gov

Spectroscopic Prediction: Theoretical calculations can accurately predict spectroscopic data (e.g., NMR, IR, CD spectra). acs.org This can aid in the structural characterization of new derivatives and help in determining the absolute configuration of chiral products by comparing experimental and computed circular dichroism (CD) spectra.

常见问题

Q. Q1. What are the recommended synthetic routes for 2-(Dibenzylamino)-2-phenylacetonitrile, and how can reaction efficiency be optimized?

A1: While direct evidence is limited, analogous nitrile synthesis suggests two primary routes:

- Nucleophilic substitution : Reacting 2-chloro-2-phenylacetonitrile with dibenzylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Condensation : Using a Strecker-type reaction with benzaldehyde derivatives, ammonium chloride, and sodium cyanide, followed by dibenzylamine protection .

Optimization : Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1). Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Yield improvements (60–75%) require inert atmospheres (N₂/Ar) to prevent oxidation of the dibenzylamino group .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

A2:

- NMR :

- IR : Strong C≡N stretch (~2240 cm⁻¹) and N-H bending (if secondary amine present, ~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matching C₂₂H₂₁N₃ (calculated m/z: 327.17) .

Advanced Mechanistic and Computational Studies

Q. Q3. How does the dibenzylamino group influence the electronic properties and reactivity of the nitrile moiety?

A3: The electron-donating dibenzylamino group increases electron density at the α-carbon, enhancing nucleophilic reactivity. Computational studies (DFT, B3LYP/6-31G*) predict:

- Reduced LUMO energy at the nitrile carbon, favoring nucleophilic additions (e.g., Grignard reactions).

- Stabilized intermediates in cyclization reactions due to resonance with the aromatic ring .

Experimental validation : Compare reaction rates with analogs lacking the dibenzylamino group (e.g., phenylacetonitrile) .

Q. Q4. What strategies resolve contradictions in reported reaction yields for dibenzylamino-substituted nitriles?

A4: Yield discrepancies often stem from:

- By-product formation : Competing hydrolysis of the nitrile to amides under acidic conditions. Mitigate with anhydrous solvents and molecular sieves .

- Steric hindrance : Bulky dibenzyl groups slow kinetics. Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .

Validation : Replicate reactions under standardized conditions (solvent purity, temperature control) and characterize byproducts via GC-MS .

Applications in Organic Synthesis

Q. Q5. How is this compound utilized as a precursor in heterocycle synthesis?

A5: Key applications include:

- Pyrrole formation : React with β-ketoesters under acidic conditions to form substituted pyrroles via the Knorr reaction .

- Tetrazole synthesis : [3+2] cycloaddition with NaN₃ and NH₄Cl in DMF at 100°C .

Mechanistic insight : The nitrile acts as a dipolarophile, with the dibenzylamino group directing regioselectivity .

Q. Q6. What role does this compound play in asymmetric catalysis?

A6: The chiral dibenzylamino group enables:

- Ligand design : Coordinate transition metals (e.g., Pd, Cu) for enantioselective C–C bond formation (e.g., Heck coupling) .

- Organocatalysis : Facilitate asymmetric Michael additions via hydrogen-bonding interactions .

Optimization : Screen solvents (CH₃CN vs. THF) and counterions (OTf⁻ vs. BF₄⁻) to improve enantiomeric excess (>90%) .

Safety and Handling

Q. Q7. What are the key safety protocols for handling this compound?

A7:

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂) to prevent moisture absorption and degradation .

- PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of dust (use fume hoods) .

- Spill management : Neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .

Data Reproducibility and Validation

Q. Q8. How can researchers ensure reproducibility of spectral data for this compound?

A8:

- Cross-validate : Compare NMR/IR data with PubChem entries (e.g., CID 53641-60-4) .

- Calibrate instruments : Use internal standards (e.g., TMS for NMR, polystyrene for IR) .

- Publish raw data : Share .JCAMP-DX files for NMR and MS spectra in supplementary materials .

Future Research Directions

Q. Q9. What unexplored applications exist for this compound in medicinal chemistry?

A9:

Q. Q10. How can computational modeling accelerate derivative design?

A10:

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

- Docking simulations : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。